molecular formula C9H15N3 B15071764 2-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-1-yl)ethanamine

2-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-1-yl)ethanamine

Cat. No.: B15071764
M. Wt: 165.24 g/mol
InChI Key: YRGIUZANNYGJSP-UHFFFAOYSA-N
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Description

2-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-1-yl)ethanamine is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a unique structure that combines an imidazole ring fused with a pyridine ring, making it a valuable scaffold for the development of new pharmaceuticals and chemical entities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-1-yl)ethanamine typically involves the condensation of appropriate precursors under controlled conditions One common method involves the reaction of 2-aminopyridine with an aldehyde or ketone, followed by cyclization to form the imidazo[1,5-a]pyridine core

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Large-scale production might utilize continuous flow reactors, advanced catalysts, and green chemistry principles to enhance yield and reduce waste.

Chemical Reactions Analysis

Types of Reactions

2-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-1-yl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the imidazole or pyridine rings.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS), while nitration can be performed using nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens, nitro groups, or alkyl chains.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown promise in the development of new antimicrobial agents due to its ability to disrupt bacterial cell walls.

    Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-1-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. For instance, in antimicrobial applications, it may inhibit bacterial enzymes essential for cell wall synthesis, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

    5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine: Similar in structure but with a pyrimidine ring instead of a pyridine ring.

    5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine: Features a pyrazine ring, offering different electronic properties.

    Imidazo[1,2-a]pyridine: Lacks the tetrahydro modification, resulting in different reactivity and stability.

Uniqueness

2-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-1-yl)ethanamine stands out due to its specific ring fusion and the presence of the ethanamine side chain, which imparts unique chemical and biological properties

Properties

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

2-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)ethanamine

InChI

InChI=1S/C9H15N3/c10-5-4-8-9-3-1-2-6-12(9)7-11-8/h7H,1-6,10H2

InChI Key

YRGIUZANNYGJSP-UHFFFAOYSA-N

Canonical SMILES

C1CCN2C=NC(=C2C1)CCN

Origin of Product

United States

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